5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Description
5,6,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furochromenone derivative characterized by a fused furan-chromene backbone with three methyl groups at positions 5, 6, and 9, and a phenyl substituent at position 3 (Figure 1).
- Molecular Formula: Estimated as C₂₀H₁₆O₃ based on the parent furochromenone core (C₁₁H₆O₃) with additions from three methyl (+3C, +6H) and one phenyl (+6C, +5H) groups.
Properties
IUPAC Name |
5,6,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-12(2)20(21)23-19-13(3)18-16(9-15(11)19)17(10-22-18)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOGKCUHBANAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furochromene core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one lies in medicinal chemistry:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This property is crucial for developing therapies for diseases related to oxidative damage such as cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory effects. Such properties are beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Some derivatives of furochromenes have shown promise in inhibiting cancer cell proliferation. Investigating the specific mechanisms of action for this compound could lead to new anticancer agents.
Material Science
In material science, this compound can be utilized for creating novel materials:
- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of furochromenes make them suitable candidates for use in OLEDs. Their ability to emit light upon excitation can lead to advancements in display technologies.
- Polymer Composites : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Complex Molecules : Its structure allows for further functionalization through various chemical reactions such as alkylation or acylation, facilitating the synthesis of more complex organic compounds.
- Catalysis : The compound may act as a catalyst or a ligand in metal-catalyzed reactions, potentially increasing reaction efficiency and selectivity.
Case Studies
To illustrate these applications further, several case studies are presented:
Mechanism of Action
The mechanism of action of 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Furochromenone Derivatives
| Compound Name | Substituents | Key Properties | Biological Activities | Reference |
|---|---|---|---|---|
| 6-Ethyl-2,5,9-trimethyl-3-phenyl derivative | 2,5,9-Me; 6-Et; 3-Ph | Melting point: 167.1–167.8°C; yellow solid | Antifungal, potential antioxidant activity | |
| 5-Butyl-2,3-dimethyl derivative | 2,3-Me; 5-Bu | Higher lipophilicity due to butyl chain | Distinct reactivity in synthetic pathways | |
| 3-(4-Chlorophenyl)-5,6-dimethyl derivative | 5,6-Me; 3-Cl-Ph | Chlorine enhances electrophilicity | Varied biological activity (undisclosed) | |
| Psoralen | Natural furocoumarin | Photoreactive; forms DNA crosslinks under UV | Dermatological treatments (e.g., psoriasis) | |
| 6-Hexyl-5,9-dimethyl-3-naphthyl derivative | 5,9-Me; 3-naphthyl; 6-hexyl | Bulky naphthyl and hexyl groups improve membrane interaction | Antimicrobial, materials science applications |
Physical and Chemical Properties
- Melting Point : Analogs like the 6-ethyl-2,5,9-trimethyl derivative melt at ~167°C (), while bulkier substituents (e.g., hexyl in ) likely lower melting points due to reduced crystallinity.
- Reactivity : Methyl groups are less reactive than halogens (e.g., 4-fluorophenyl in ), making the target compound more stable under physiological conditions but less amenable to further derivatization.
Mechanisms of Action
While the exact mechanism of the target compound remains uncharacterized, insights from analogs suggest:
- Antifungal Activity : Methyl and phenyl groups may disrupt fungal membrane integrity or inhibit ergosterol biosynthesis, as seen in 6-ethyl-2,5,9-trimethyl derivatives ().
- Antioxidant Potential: Chromenone cores are known for radical scavenging, but the absence of electron-donating groups (e.g., -OH, -OCH₃) may limit this activity compared to dimethoxy-substituted analogs ().
Biological Activity
5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.
The compound's chemical structure is characterized by its molecular formula and a molecular weight of 304.339 g/mol. Key physical properties include:
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 494.7 ± 45.0 °C at 760 mmHg
- LogP : 5.68, indicating significant lipophilicity which may influence its bioactivity .
Antimicrobial Activity
Recent studies have indicated that derivatives of chromenones exhibit notable antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for structurally similar compounds ranged from 6.25 to 1000 µg/ml against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 19.5 | S. aureus |
| Compound C | 39.0 | Candida spp. |
Antioxidant Activity
The antioxidant potential of chromenones is well-documented. For example, studies have demonstrated that certain chromenone derivatives exhibit strong free radical scavenging activities comparable to standard antioxidants like ascorbic acid:
- DPPH Scavenging Assay : Compounds showed IC50 values ranging from 24.85 µg/ml to over 62.91 µg/ml for different derivatives .
| Compound | IC50 (µg/ml) | Assay Type |
|---|---|---|
| Chromenone A | 24.85 | DPPH |
| Chromenone B | 62.91 | DPPH |
Cytotoxicity
Cytotoxic effects have been assessed in various cancer cell lines, with promising results for chromenone derivatives:
- HeLa Cells : IC50 values reported for certain derivatives ranged from 15.1 µM to 20.7 µM . This suggests a potential application in cancer therapeutics.
Case Studies
- Study on Antimicrobial Properties : A study evaluated several flavonoid compounds derived from plants similar to chromenones and found significant antibacterial activity against Bacillus cereus and Candida tropicalis. The most active compound exhibited an MIC of 6.25 µg/ml .
- Antioxidant Evaluation : Another research piece focused on the antioxidant capabilities of chromenone derivatives using various assays (DPPH, ABTS). The results indicated that these compounds could effectively neutralize free radicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
